molecular formula C14H11FO3 B1439833 4-(5-Fluoro-2-methoxyphenyl)benzoic acid CAS No. 1184821-08-6

4-(5-Fluoro-2-methoxyphenyl)benzoic acid

Cat. No.: B1439833
CAS No.: 1184821-08-6
M. Wt: 246.23 g/mol
InChI Key: HQDNSTHOIDILRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 5’ position, a methoxy group at the 2’ position, and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination: The starting material, 2-methoxybiphenyl, is brominated at the 5’ position using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Fluorination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride, to introduce the fluoro group.

    Carboxylation: The resulting fluoro-substituted biphenyl is then carboxylated at the 4 position using a carboxylation reagent like carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 5’-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: 5’-Amino-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid (when using an amine nucleophile).

Scientific Research Applications

5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the biphenyl core.

    2-Fluoro-4-methoxybenzoic acid: Similar structure but with different substitution pattern.

    4-Fluoro-3-methoxybenzoic acid: Similar structure but with different substitution pattern.

Uniqueness

5’-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the biphenyl core and the specific substitution pattern. This combination imparts distinct physicochemical properties, such as increased rigidity and potential for π-π stacking interactions, which can be advantageous in various applications.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-7-6-11(15)8-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDNSTHOIDILRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680823
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184821-08-6
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Fluoro-2-methoxyphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Fluoro-2-methoxyphenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(5-Fluoro-2-methoxyphenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(5-Fluoro-2-methoxyphenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(5-Fluoro-2-methoxyphenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(5-Fluoro-2-methoxyphenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.